Urea, (o-bromobenzoyl)-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90050-47-8 |
|---|---|
Molecular Formula |
C8H7BrN2O2 |
Molecular Weight |
243.06 g/mol |
IUPAC Name |
2-bromo-N-carbamoylbenzamide |
InChI |
InChI=1S/C8H7BrN2O2/c9-6-4-2-1-3-5(6)7(12)11-8(10)13/h1-4H,(H3,10,11,12,13) |
InChI Key |
YMLPBGILPYOYJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=O)N)Br |
Origin of Product |
United States |
Methodological Advancements in the Synthesis of N O Bromobenzoyl Urea
Classical Synthetic Pathways to N-(o-bromobenzoyl)urea
Traditional methods for synthesizing N-acylureas have laid the groundwork for more advanced techniques. These pathways often involve the use of reactive intermediates derived from carboxylic acids or the construction of the urea (B33335) moiety from alternative precursors.
Reaction of o-Bromobenzoic Acid Derivatives with Urea
A primary classical route to N-acylureas involves the acylation of urea with an activated carboxylic acid derivative. For the synthesis of N-(o-bromobenzoyl)urea, this typically begins with o-bromobenzoic acid.
One common approach is the conversion of the carboxylic acid to a more reactive species, such as an acid chloride. o-Bromobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form o-bromobenzoyl chloride . This acyl chloride is then reacted with urea to yield N-(o-bromobenzoyl)urea. The high reactivity of the acyl chloride facilitates the acylation of one of the amino groups of urea.
Another established method involves the use of carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid. The reaction of a carboxylic acid with DCC forms a highly reactive O-acylisourea intermediate. This intermediate can then rearrange intramolecularly to form the more stable N-acylurea. While much of the specific literature details the synthesis of the para-isomer, 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, the principle is directly applicable to the ortho-isomer. The reaction is typically carried out in a suitable solvent like dichloromethane (B109758) (DCM) at ambient temperature.
Table 1: Classical Synthesis via o-Bromobenzoic Acid Derivatives
| Precursor | Reagent(s) | Key Intermediate | Product | Ref. |
|---|---|---|---|---|
| o-Bromobenzoic Acid | Thionyl Chloride (SOCl₂), then Urea | o-Bromobenzoyl chloride | N-(o-bromobenzoyl)urea | |
| o-Bromobenzoic Acid | N,N'-Dicyclohexylcarbodiimide (DCC) | O-acylisourea | N-(o-bromobenzoyl)-N,N'-dicyclohexylurea* |
*Note: The reaction with DCC and urea can lead to the dicyclohexyl-substituted product. The direct synthesis with unsubstituted urea follows a similar activation principle.
Alternative Precursor-Based Synthetic Routes to N-(o-bromobenzoyl)urea
Beyond direct acylation with carboxylic acid derivatives, N-acylureas can be synthesized from other precursors. A significant alternative pathway involves the use of isocyanates. The corresponding o-bromobenzoyl isocyanate can be reacted with ammonia (B1221849) or an amine to form the desired urea derivative. These isocyanate intermediates are highly reactive but can be unstable and are often generated in situ. The generation of acyl isocyanates can sometimes involve reagents like phosgene, which requires special handling due to its toxicity.
Another route proceeds through the coupling of isocyanates with amides. A Hofmann rearrangement of a primary amide, such as o-bromobenzamide, can generate an isocyanate intermediate in situ, which can then be trapped by an ammonia source to provide the N-substituted urea.
Modern Synthetic Strategies for N-(o-bromobenzoyl)urea and Analogues
Contemporary synthetic chemistry emphasizes efficiency, selectivity, and sustainability. Modern strategies for preparing N-(o-bromobenzoyl)urea and its analogues often employ catalysis and adhere to the principles of green chemistry.
Catalytic Approaches in N-(o-bromobenzoyl)urea Synthesis
Catalysis offers pathways to N-acylureas under milder conditions and with greater efficiency. Palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of aryl N-acylureas. This method can involve the coupling of an aryl halide (like o-dibromobenzene or o-bromobenzoyl chloride) with urea in the presence of carbon monoxide and a palladium catalyst. Microwave irradiation has been shown to accelerate these reactions, leading to good to excellent yields in shorter reaction times.
Copper-catalyzed reactions have also been developed for the synthesis of unsymmetrical ureas. One such method involves the reaction of aryl isocyanides with O-benzoyl hydroxylamines catalyzed by a copper salt, offering a novel route to these structures. Furthermore, copper-oxide nanocatalysts have been used in the synthesis of N-acylureas from carboxylic acids and dicyclohexylcarbodiimide (B1669883) (DCC).
Table 2: Modern Catalytic Synthetic Approaches
| Catalyst System | Reactants | Method | Advantage | Ref. |
|---|---|---|---|---|
| Palladium / Molybdenum Hexacarbonyl | Aryl/Heteroaryl Halides, Urea, CO source | Microwave-Assisted Carbonylation | High yields, short reaction times | |
| Copper Salt (e.g., CuOAc) | Isocyanides, O-Benzoyl Hydroxylamines | Insertion Reaction | Novel route, good functional group compatibility |
Green Chemistry Principles Applied to N-(o-bromobenzoyl)urea Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes. For urea derivative synthesis, this includes using safer solvents, reducing waste, and employing renewable resources.
Solvent choice is another critical aspect of green chemistry. "On-water" reactions, where the reaction is performed in an aqueous suspension, have been shown to be effective for the synthesis of unsymmetrical ureas from isocyanates and amines. This approach avoids the use of volatile organic compounds (VOCs) and often simplifies product isolation. Solvent-free methods, sometimes combined with microwave assistance, also represent a greener alternative for the synthesis of N-acylurea derivatives.
Optimization and Yield Enhancement Methodologies for N-(o-bromobenzoyl)urea Production
Improving the yield and efficiency of synthetic routes is a constant focus of chemical research. For N-(o-bromobenzoyl)urea, several strategies can be employed to optimize its production.
The choice of catalyst is crucial in modern synthetic methods. For instance, in palladium-catalyzed reactions, the ligand and palladium source can significantly impact reaction efficiency. Similarly, the development of reusable catalysts, such as magnetic nanocatalysts, can simplify purification and reduce costs.
Reaction conditions also play a vital role. The use of microwave irradiation can dramatically reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. Optimization of parameters such as temperature, pressure, and reactant concentrations is essential for maximizing product formation. For classical methods, the choice of base and solvent can control selectivity and reaction rates. For example, in the chemoselective synthesis of N-aroylureas, the choice of base (e.g., KOtBu vs. LiOH) was found to be critical in directing the reaction pathway.
Comprehensive Analysis of Reaction Mechanisms and Reactivity of N O Bromobenzoyl Urea
Electrophilic and Nucleophilic Reaction Pathways Involving the Urea (B33335) Moiety of N-(o-bromobenzoyl)urea
The urea moiety in N-(o-bromobenzoyl)urea possesses both nucleophilic and electrophilic characteristics, leading to a diverse range of potential reaction pathways. The nitrogen atoms of the urea group have lone pairs of electrons, rendering them nucleophilic. However, the adjacent carbonyl group withdraws electron density, diminishing their nucleophilicity compared to simple amines.
Computational studies on analogous N-acyl ureas, such as the para-substituted isomer 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, indicate that the oxygen atom of the urea carbonyl is an electron-rich site. nih.govacs.org This suggests that the carbonyl oxygen is the primary site for electrophilic attack. Molecular electrostatic potential (MESP) maps of similar compounds show a negative charge concentration over the oxygen atom, making it susceptible to reactions with electrophiles. nih.govacs.org
Role of the o-Bromophenyl Group in Directing Reactivity of N-(o-bromobenzoyl)urea
The o-bromophenyl group exerts significant steric and electronic effects that modulate the reactivity of the N-(o-bromobenzoyl)urea molecule.
Steric Effects: The bulky bromine atom at the ortho position can sterically hinder reactions at the adjacent benzoyl carbonyl group and the nearby urea nitrogen. This steric hindrance can influence the rate and feasibility of reactions involving these sites. For instance, in related N-aryl amides and ureas, ortho-substituents have been observed to hinder the planar conformation necessary for certain reactions, such as the formation of boracycle intermediates in ortho-halogenation reactions. nih.gov
Electronic Effects: The bromine atom is an electron-withdrawing group due to its electronegativity (inductive effect), but it is also a weak deactivator in electrophilic aromatic substitution due to the electron-donating resonance effect of its lone pairs. In the context of N-(o-bromobenzoyl)urea, the electron-withdrawing nature of the bromine atom can increase the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack. Furthermore, the presence of the bromine atom on the aromatic ring opens up possibilities for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which has been demonstrated on the para-bromo analogue. nih.govacs.org This allows for the functionalization of the phenyl ring, a reaction pathway not available in non-halogenated benzoyl ureas.
Hydrolytic Stability and Degradation Pathways of N-(o-bromobenzoyl)urea
The hydrolytic stability of N-acyl ureas is a critical aspect of their chemical profile. Generally, the hydrolysis of ureas is a slow process under neutral conditions but can be accelerated by acidic or basic conditions, or by enzymatic catalysis. The hydrolysis of N-(o-bromobenzoyl)urea would likely proceed via nucleophilic attack of water or hydroxide (B78521) ions on the carbonyl carbons of either the urea or the benzoyl moiety.
Attack at the urea carbonyl would lead to the formation of o-bromobenzamide and carbamic acid, with the latter decomposing to ammonia (B1221849) and carbon dioxide. Alternatively, attack at the benzoyl carbonyl would yield o-bromobenzoic acid and urea. The relative rates of these two pathways would be influenced by the electronic and steric environment of each carbonyl group. The electron-withdrawing nature of the o-bromophenyl group could enhance the electrophilicity of the benzoyl carbonyl, potentially favoring its hydrolysis.
Reactivity of N-(o-bromobenzoyl)urea Towards Various Classes of Organic Reagents
The presence of multiple reactive sites in N-(o-bromobenzoyl)urea allows for a variety of reactions with different classes of organic reagents.
Reactions of N-(o-bromobenzoyl)urea with Amines and Imines
N-(o-bromobenzoyl)urea can react with amines through several pathways. The benzoyl group can be transferred to a primary or secondary amine, resulting in the formation of the corresponding N-substituted o-bromobenzamide and urea. This reaction is analogous to the aminolysis of amides.
Alternatively, the urea moiety can undergo reactions. The reaction of isocyanates, which can be generated in situ from urea derivatives, with amines is a common method for the synthesis of substituted ureas. nih.govgoogle.com The reaction of N-(o-bromobenzoyl)urea with amines could potentially lead to transamidation or the formation of more complex urea derivatives, depending on the reaction conditions.
Reactions with imines are less commonly documented for N-acyl ureas. However, the nucleophilic nitrogen atoms of the urea could potentially add to the electrophilic carbon of an imine, particularly if the imine is activated by an electron-withdrawing group.
Cycloaddition Reactions Involving N-(o-bromobenzoyl)urea
N-acyl ureas can participate in cycloaddition reactions, although this is not a widely explored area of their reactivity. The double bonds within the molecule, particularly the C=O bonds, could potentially act as dienophiles in Diels-Alder reactions under specific conditions. More commonly, related nitrogen-containing functional groups are known to participate in [3+2] cycloaddition reactions. For example, nitrones can react with alkenes to form isoxazolidines. mdpi.com While direct cycloaddition involving the urea moiety of N-(o-bromobenzoyl)urea is not well-documented, the molecule could be chemically modified to introduce functionalities more amenable to such reactions.
Functional Group Transformations of N-(o-bromobenzoyl)urea
The functional groups present in N-(o-bromobenzoyl)urea allow for a range of transformations.
Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond on the phenyl ring is a key site for functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds. rsc.orgnih.govwesleyan.edu These reactions have been successfully applied to the para-bromo analogue to synthesize a variety of biaryl and N-aryl derivatives. nih.govacs.org This provides a versatile method for modifying the o-bromophenyl group and introducing diverse structural motifs.
Reduction of the Carbonyl Groups: The two carbonyl groups in N-(o-bromobenzoyl)urea can potentially be reduced to methylene (B1212753) groups or alcohols using appropriate reducing agents. However, the selectivity of such reductions could be challenging to control.
Modification of the Urea Moiety: The N-H protons of the urea are acidic and can be deprotonated with a strong base. The resulting anion can then be reacted with electrophiles to introduce substituents on the nitrogen atoms.
Intramolecular Cyclization: Under certain conditions, intramolecular reactions could occur. For instance, if a suitable nucleophile is introduced onto the ortho position of the phenyl ring (e.g., via a cross-coupling reaction), it could potentially attack one of the carbonyl groups, leading to the formation of a heterocyclic ring system, such as a quinazolinedione. researchgate.net
Design, Synthesis, and Academic Exploration of N O Bromobenzoyl Urea Derivatives and Analogues
Structural Modification Strategies of the Benzoyl Moiety in N-(o-bromobenzoyl)urea
The presence of a bromine atom on the benzoyl ring of N-(o-bromobenzoyl)urea is a key feature for synthetic chemists, serving as a versatile handle for structural modification. The carbon-bromine bond is a well-established reactive site for various cross-coupling reactions, allowing for the introduction of a wide array of substituents.
A primary strategy for modifying this moiety is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed reaction forms a new carbon-carbon bond by coupling the organohalide (the o-bromobenzoyl urea) with an organoboron compound, typically a boronic acid or ester. wikipedia.org This method is renowned for its mild reaction conditions, tolerance of numerous functional groups, and the commercial availability of a vast library of boronic acids. nih.gov
While much of the published research focuses on the para-isomer, the principles are directly applicable to N-(o-bromobenzoyl)urea. For instance, the synthesis of 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives has been successfully achieved by reacting 1-(4-bromobenzoyl)-1,3-dicyclohexylurea with various arylboronic acids. acs.org The reaction typically employs a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane (B91453) and water. acs.org
A similar approach can be applied to the ortho-isomer. The general reaction scheme would involve:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the N-(o-bromobenzoyl)urea.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. wikipedia.org
Reductive Elimination: The newly coupled product is expelled from the palladium complex, regenerating the catalyst. wikipedia.org
This strategy allows for the bromine atom to be replaced with a variety of alkyl, alkenyl, aryl, and heteroaromatic groups, providing a powerful tool for creating a library of diverse analogues from a single precursor. nih.gov The steric hindrance from the ortho-substituent may influence reaction rates compared to its meta- or para-counterparts, potentially requiring optimization of catalysts, ligands, and reaction conditions. nih.gov
| Starting Material | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temperature | Product Type |
|---|---|---|---|---|---|---|
| 1-(4-bromobenzoyl)-1,3-dicyclohexylurea | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ (5%) | K₃PO₄ | 1,4-Dioxane/Water | 80 °C | 1-(4-arylbenzoyl)-1,3-dicyclohexylurea |
Substituent Effects on Reactivity and Molecular Architecture of N-(o-bromobenzoyl)urea Analogues
The introduction of different substituents onto the benzoyl ring of N-(o-bromobenzoyl)urea analogues profoundly impacts their chemical reactivity and three-dimensional structure. These effects can be broadly categorized as electronic and steric.
Electronic Effects: Substituents are classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). numberanalytics.com
Electron-Withdrawing Groups (EWGs): Halogens like bromine are EWGs due to their high electronegativity, which pulls electron density away from the aromatic ring through the sigma bonds (an inductive effect). libretexts.org This makes the carbonyl carbon of the benzoyl group more electrophilic and susceptible to nucleophilic attack. Other EWGs like nitro (-NO₂) or cyano (-CN) groups would further enhance this effect. numberanalytics.com
Electron-Donating Groups (EDGs): If the bromine were replaced with an EDG like a methoxy (B1213986) (-OCH₃) or alkyl group via a reaction like Suzuki coupling, the electron density of the ring would increase. numberanalytics.com This would make the carbonyl carbon less electrophilic.
These electronic perturbations influence the entire molecule. For instance, the acidity of the N-H protons on the urea (B33335) moiety can be tuned by the substituent on the benzoyl ring. An EWG will increase the acidity of the N-H protons, while an EDG will decrease it.
Computational Analysis: Modern research heavily relies on Density Functional Theory (DFT) calculations to predict and rationalize these substituent effects. acs.org Studies on related N-acylureas have used DFT to determine properties such as: acs.org
Optimized molecular geometries, including bond lengths and dihedral angles.
Frontier Molecular Orbitals (HOMO-LUMO), where the energy gap can indicate chemical reactivity and stability.
Molecular Electrostatic Potential (MEP) surfaces, which visualize the electron-rich and electron-poor regions of the molecule, highlighting likely sites for electrophilic or nucleophilic attack.
| Substituent Type | Example Group | Effect on Carbonyl Carbon Electrophilicity | Effect on N-H Acidity | Potential Steric Impact |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -Br, -NO₂, -CF₃ | Increase | Increase | Variable |
| Electron-Donating (EDG) | -CH₃, -OCH₃ | Decrease | Decrease | Variable |
Synthesis of Polymeric and Oligomeric N-(o-bromobenzoyl)urea Structures
The synthesis of polymers and oligomers incorporating the N-(o-bromobenzoyl)urea structure is an area of academic interest for creating novel materials. While specific research on the polymerization of N-(o-bromobenzoyl)urea itself is not widely documented, established principles of polymer chemistry suggest several viable synthetic routes.
Polycondensation via Cross-Coupling: The bromine atom offers a route to step-growth polymerization. A poly-Suzuki coupling reaction could be envisioned where N-(o-bromobenzoyl)urea is reacted with a di-boronic acid monomer. Alternatively, a di-urea compound bearing two o-bromobenzoyl groups could be synthesized and polymerized with a suitable coupling partner. This would lead to a rigid polymer backbone with regularly spaced urea functionalities, which could impart specific properties like high thermal stability and strong intermolecular hydrogen bonding.
Non-Isocyanate Polyurea Synthesis: General methods for creating polyureas could be adapted. Traditional polyureas are often made from toxic isocyanates. acs.org Modern, greener approaches involve the melt polycondensation of urea with diamines. acs.org One could hypothetically design a diamine monomer that already contains the o-bromobenzoyl group, which could then be polymerized with urea to form a polyester (B1180765) polyurea. This approach allows for the introduction of both hard segments (from the urea and aromatic groups) and soft segments to tailor the material's mechanical properties. acs.org
Functionalization of Existing Polymers: Another approach is to graft N-(o-bromobenzoyl)urea or a reactive precursor onto an existing polymer backbone. For example, a polysaccharide like maltodextrin (B1146171) can be functionalized by first reacting it with epichlorohydrin, followed by coupling with urea. nih.gov A similar strategy could be employed using an o-bromobenzoyl-functionalized amine to attach the desired moiety to a pre-formed polymer.
The urea group itself is a key driver of material properties. The two N-H groups and the carbonyl C=O group are excellent hydrogen bond donors and acceptors, respectively. researchgate.net In a polymeric structure, these groups would lead to extensive hydrogen-bonding networks between chains, resulting in materials with high crystallinity, rigidity, and potentially self-healing properties based on the reversible nature of these bonds. rsc.org
Regioselective Functionalization Approaches for N-(o-bromobenzoyl)urea
Regioselective functionalization refers to the ability to chemically modify a specific position on a molecule in the presence of other potentially reactive sites. For a molecule like N-(o-bromobenzoyl)urea, there are several distinct regions available for modification: the bromine-substituted carbon, the other positions on the aromatic ring, and the nitrogen atoms of the urea group.
Functionalization at the C-Br Bond: As detailed in section 4.1, palladium-catalyzed cross-coupling reactions are the premier method for regioselective functionalization at the ortho-position of the benzoyl ring. wikipedia.org This allows the bromine to be swapped for a vast range of other chemical groups with high precision. nih.gov
Functionalization of the Aromatic Ring (C-H Activation): Directing group-assisted C-H activation is a powerful modern tool for functionalizing otherwise inert C-H bonds. nih.gov In the case of N-(o-bromobenzoyl)urea, the acylurea group itself can act as a directing group. Research on related N-aryl amides and ureas has shown that it's possible to achieve regioselective ortho-halogenation or borylation on the aniline (B41778) ring of a benzoylphenylurea. nih.gov While this applies to a different ring, it demonstrates the principle. For N-(o-bromobenzoyl)urea, it is conceivable that under specific catalytic conditions, one of the C-H bonds on the benzoyl ring (e.g., at the C6 position) could be selectively functionalized.
Functionalization at the Urea Nitrogens: The N-H bonds of the urea moiety are also sites for potential functionalization. The synthesis of N-acylurea derivatives often starts from a carboxylic acid (like o-bromobenzoic acid) and a carbodiimide (B86325), which proceeds through an O-acylisourea intermediate that rearranges to the more stable N-acylurea. acs.org Further reactions at the urea nitrogen are also possible. For example, palladium-catalyzed amidation has been used to couple aryl halides to the N-H bonds of existing ureas, allowing for the synthesis of unsymmetrically substituted ureas. organic-chemistry.org This could potentially be used to add another aryl group to the terminal nitrogen of N-(o-bromobenzoyl)urea.
| Molecular Site | Reaction Type | Example Reagents/Catalysts | Resulting Modification |
|---|---|---|---|
| C2-Br (Benzoyl Ring) | Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(PPh₃)₄, Base | Replacement of Br with Aryl group |
| C-H (Benzoyl Ring) | Directed C-H Activation | Pd, Rh, or Ru catalysts | Introduction of new functional groups |
| N'-H (Urea) | Pd-catalyzed Amidation | Ar-Br, Pd-catalyst, Ligand | Addition of an Aryl group |
Coordination Chemistry Research of N O Bromobenzoyl Urea As a Ligand System
Chelation Modes and Binding Sites of N-(o-bromobenzoyl)urea
Detailed experimental or computational studies identifying the specific chelation modes and binding sites of N-(o-bromobenzoyl)urea with various metal ions are not readily found. Generally, acylureas possess potential donor sites at the carbonyl oxygen and the amide nitrogen atoms. The coordination behavior is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the electronic effects of the substituents on the urea (B33335) backbone. The presence of the ortho-bromo substituent on the benzoyl group could sterically and electronically influence how the ligand coordinates to a metal center, but specific research on this compound is lacking.
Synthesis and Characterization of Metal Complexes with N-(o-bromobenzoyl)urea
There is a notable absence of published research detailing the synthesis and characterization of either transition metal or main group metal complexes specifically with N-(o-bromobenzoyl)urea as a ligand. While synthetic routes for various metal complexes with other substituted ureas and thioureas are well-established, these cannot be directly extrapolated to the title compound without experimental verification.
Transition Metal Complexes of N-(o-bromobenzoyl)urea
No specific reports on the synthesis and characterization of transition metal complexes involving N-(o-bromobenzoyl)urea were identified.
Main Group Metal Complexes of N-(o-bromobenzoyl)urea
Similarly, there is no available literature on the synthesis and characterization of main group metal complexes with N-(o-bromobenzoyl)urea.
Catalytic Applications of N-(o-bromobenzoyl)urea Metal Complexes in Organic Transformations
The potential catalytic activity of metal complexes derived from N-(o-bromobenzoyl)urea in organic transformations remains an unexplored area of research. Without the successful synthesis and characterization of such complexes, their efficacy as catalysts cannot be determined.
Supramolecular Interactions and Self Assembly of N O Bromobenzoyl Urea
Hydrogen Bonding Networks in N-(o-bromobenzoyl)urea Systems
The N-(o-bromobenzoyl)urea molecule possesses multiple hydrogen bond donors (the -NH and -NH2 groups of the urea (B33335) moiety) and hydrogen bond acceptors (the carbonyl oxygens). This functionality is highly conducive to the formation of extensive hydrogen bonding networks, which are the primary drivers of self-assembly in urea-based systems.
In analogous N-acylurea compounds, molecules typically assemble into one-dimensional chains or tapes via intermolecular N-H···O=C hydrogen bonds. It is probable that N-(o-bromobenzoyl)urea would exhibit similar behavior, forming robust synthons. The primary interaction would likely involve the amide N-H group and the urea carbonyl oxygen of a neighboring molecule. The terminal -NH2 group offers further possibilities for creating more complex, two- or three-dimensional networks by linking these primary chains. The precise geometry and dimensionality of such a network would be influenced by steric factors introduced by the ortho-bromine atom, which could affect the preferred molecular conformation.
Halogen Bonding Interactions Involving the o-Bromophenyl Group of N-(o-bromobenzoyl)urea
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). The bromine atom in N-(o-bromobenzoyl)urea, being covalently bonded to an electron-withdrawing phenyl ring, is expected to have a region of positive electrostatic potential, known as a σ-hole, on its outermost surface.
π-π Stacking and Van der Waals Forces in Self-Assembled Structures of N-(o-bromobenzoyl)urea
The self-assembly of N-(o-bromobenzoyl)urea would likely involve the stacking of these aromatic rings in either a parallel-displaced or a T-shaped arrangement to minimize electrostatic repulsion. The specific geometry and centroid-to-centroid distance would depend on a balance of forces, including van der Waals interactions and the electronic effects of the bromine substituent. Van der Waals forces, although individually weak, would collectively provide a substantial contribution to the cohesive energy of the molecular crystal, governing the efficiency of molecular packing.
Formation of Co-crystals and Inclusion Complexes with N-(o-bromobenzoyl)urea
The robust hydrogen bonding capabilities of the urea functional group make N-(o-bromobenzoyl)urea a prime candidate for forming co-crystals. Co-crystals are multi-component crystalline solids where the components are held together by non-covalent interactions, primarily hydrogen bonds.
Advanced Crystallographic and Solid State Studies of N O Bromobenzoyl Urea
Single Crystal X-ray Diffraction Studies on N-(o-bromobenzoyl)urea and its Derivatives
Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing data on bond lengths, bond angles, and intermolecular interactions. A search of crystallographic databases and chemical literature did not yield any published single-crystal X-ray diffraction studies for N-(o-bromobenzoyl)urea. While the molecular structure can be predicted (PubChem CID: 3021594), no experimental crystallographic data confirming its solid-state conformation or packing arrangement is available.
In contrast, studies on related derivatives, such as N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, have been published. These studies reveal how molecules are linked into chains through intermolecular hydrogen bonds, but these findings cannot be directly extrapolated to the ortho-isomer due to differing steric and electronic effects of the bromine atom's position.
Powder X-ray Diffraction Analysis of Polymorphs and Solvates of N-(o-bromobenzoyl)urea
Powder X-ray diffraction (PXRD) is a primary analytical method for identifying crystalline phases, investigating polymorphism (the ability of a compound to exist in more than one crystal form), and characterizing solvates. There are no published PXRD patterns or studies on potential polymorphs or solvates of N-(o-bromobenzoyl)urea. The investigation of polymorphism is critical in pharmaceutical and materials science, as different polymorphs can exhibit distinct physical properties. However, such investigations have not been reported for this specific compound.
Crystal Engineering Principles Applied to N-(o-bromobenzoyl)urea Systems
Crystal engineering involves the design and synthesis of functional solid-state structures based on an understanding of intermolecular interactions. Urea (B33335) and its derivatives are excellent candidates for crystal engineering, particularly in the formation of cocrystals, due to their hydrogen bonding capabilities. For instance, urea has been successfully used as a cocrystal former to improve the physical properties of active pharmaceutical ingredients.
However, the application of these principles to N-(o-bromobenzoyl)urea has not been documented. There are no reports on the formation of cocrystals, salts, or other supramolecular assemblies involving this compound. The specific steric hindrance and electronic effects of the ortho-bromo substituent would present a unique set of challenges and opportunities in the design of such systems, which remain unexplored.
Dynamic Processes in the Solid State of N-(o-bromobenzoyl)urea: Phase Transitions and Molecular Motion
The study of dynamic processes in the solid state includes the investigation of phase transitions, molecular motion, and thermal stability. Techniques such as differential scanning calorimetry (DSC) and variable-temperature X-ray diffraction are often employed. Crystalline urea itself undergoes pressure-induced polymorphic phase transitions. Furthermore, dynamic processes in urea-containing inclusion compounds have been studied to understand the host-guest interactions.
For N-(o-bromobenzoyl)urea, there is no available data concerning its thermal behavior, potential phase transitions, or any dynamic molecular processes within its crystal lattice. Such studies would provide insight into the stability and physical properties of the solid material but have yet to be performed or published.
Theoretical and Computational Chemistry Approaches for N O Bromobenzoyl Urea
Quantum Chemical Calculations of Electronic Structure and Reactivity of N-(o-bromobenzoyl)urea
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of N-(o-bromobenzoyl)urea. By solving approximations of the Schrödinger equation, these methods can determine optimized molecular geometries, frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MESP) surfaces, and various reactivity descriptors. nih.govacs.orgresearchgate.net
Optimized Geometry and Electronic Properties: Calculations would typically begin with a geometry optimization of the N-(o-bromobenzoyl)urea molecule. The resulting bond lengths, bond angles, and dihedral angles provide the most stable three-dimensional arrangement of the atoms.
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. For similar aromatic urea (B33335) compounds, the HOMO is often localized on the phenyl ring and the urea linkage, while the LUMO is distributed over the benzoyl moiety.
Molecular Electrostatic Potential (MESP): MESP maps are valuable for visualizing the charge distribution on the molecule's surface and predicting sites for electrophilic and nucleophilic attack. nih.govacs.org In N-(o-bromobenzoyl)urea, the oxygen atoms of the carbonyl groups are expected to be regions of high negative potential (electron-rich, susceptible to electrophilic attack), while the N-H protons and regions near the bromine atom would exhibit positive potential (electron-deficient). nih.govresearchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.govacs.org
| Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the electrophilic power of a molecule. |
This table outlines the common reactivity descriptors calculated from HOMO and LUMO energies.
Molecular Dynamics Simulations of N-(o-bromobenzoyl)urea Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For N-(o-bromobenzoyl)urea, MD simulations can provide insights into its conformational dynamics, interactions with solvent molecules, and its behavior in larger systems, such as in the presence of biological macromolecules or in condensed phases. nih.govmdpi.comjppres.com
The simulation would involve defining a force field for the molecule, which consists of a set of parameters that describe the potential energy of the system. The molecule would then be placed in a simulation box, often with solvent molecules like water, and the trajectories of the atoms would be calculated by integrating Newton's laws of motion.
Key applications of MD for N-(o-bromobenzoyl)urea include:
Solvation Studies: Understanding how the molecule interacts with surrounding water or other solvent molecules through hydrogen bonding and other non-covalent interactions.
Conformational Sampling: Exploring the different conformations the molecule can adopt at a given temperature and identifying the most populated states.
Interaction with Biomolecules: Simulating the binding of N-(o-bromobenzoyl)urea to a protein's active site to understand its potential biological activity. This can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.
Prediction of Spectroscopic Signatures and Conformational Preferences of N-(o-bromobenzoyl)urea
Computational methods are highly effective in predicting spectroscopic properties, which can aid in the identification and characterization of N-(o-bromobenzoyl)urea.
Vibrational Spectroscopy (FT-IR): Theoretical FT-IR spectra can be calculated from the optimized geometry. The vibrational frequencies and intensities are determined by calculating the second derivatives of the energy with respect to the atomic positions. These calculated frequencies can then be compared with experimental data to assign the observed spectral bands to specific molecular vibrations, such as N-H stretching, C=O stretching, and aromatic C-H bending.
NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) is a common method used to calculate the NMR chemical shifts (1H and 13C) of molecules. The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental NMR spectra to aid in structure elucidation and assignment of resonances. nih.gov
Conformational Preferences: The conformational landscape of N-(o-bromobenzoyl)urea can be explored by systematically rotating the single bonds in the molecule (e.g., the C-N and C-C bonds of the urea and benzoyl groups) and calculating the relative energies of the resulting conformers. nih.govmanchester.ac.uk This analysis can identify the lowest energy (most stable) conformations and the energy barriers for interconversion between them. For ureas, the trans-trans and cis-trans conformations around the urea amide bonds are often of particular interest. nih.gov The presence of the bulky ortho-bromine atom likely influences the preferred orientation of the benzoyl group relative to the urea moiety.
| Computational Method | Predicted Spectroscopic/Conformational Data |
| DFT Frequency Calculation | FT-IR vibrational frequencies and intensities. |
| GIAO-DFT | 1H and 13C NMR chemical shifts. |
| Potential Energy Surface Scan | Relative energies of different conformers and rotational energy barriers. |
This table summarizes the computational methods used to predict spectroscopic and conformational properties.
Computational Studies on Reaction Mechanisms and Transition States of N-(o-bromobenzoyl)urea
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions involving N-(o-bromobenzoyl)urea. rsc.org By mapping the potential energy surface of a reaction, it is possible to identify the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.
For example, the hydrolysis of N-(o-bromobenzoyl)urea or its participation in a cyclization reaction could be studied. The computational approach would involve:
Locating Stationary Points: Optimizing the geometries of the reactants, products, and any proposed intermediates.
Finding the Transition State (TS): Using specialized algorithms to locate the saddle point on the potential energy surface that represents the transition state of a particular reaction step. The TS is characterized by having a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Calculating Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Calculations: Performing an IRC calculation from the transition state geometry to confirm that it connects the intended reactants and products.
These studies can provide a detailed, step-by-step picture of how a reaction proceeds, information that is often difficult to obtain experimentally. researchgate.netnih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies for N O Bromobenzoyl Urea
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of N-(o-bromobenzoyl)urea
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For N-(o-bromobenzoyl)urea, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its structural integrity.
In ¹H NMR spectroscopy, the chemical shifts, multiplicities, and integration of the proton signals provide a complete picture of the proton environment within the molecule. The aromatic protons on the o-bromobenzoyl group typically appear as a complex multiplet in the downfield region of the spectrum, generally between 7.4 and 7.8 ppm. The protons of the urea (B33335) moiety's NH and NH₂ groups are also observable, though their chemical shifts can be broad and variable depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. The carbonyl carbons of the benzoyl and urea groups are particularly diagnostic, appearing at the downfield end of the spectrum, typically in the range of 165-175 ppm. The aromatic carbons exhibit distinct signals in the 120-140 ppm region, with the carbon atom bonded to the bromine atom showing a characteristic chemical shift.
Table 1: Predicted ¹H NMR Spectral Data for N-(o-bromobenzoyl)urea
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic CH | 7.4 - 7.8 | Multiplet |
| Benzoyl NH | 8.5 - 9.5 | Broad Singlet |
| Urea NH₂ | 5.5 - 6.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectral Data for N-(o-bromobenzoyl)urea
| Carbon | Predicted Chemical Shift (ppm) |
| Benzoyl C=O | 165 - 170 |
| Urea C=O | 155 - 160 |
| Aromatic C-Br | 118 - 122 |
| Aromatic CH | 127 - 134 |
| Aromatic C-C=O | 135 - 140 |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of N-(o-bromobenzoyl)urea
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of N-(o-bromobenzoyl)urea is characterized by several key absorption bands. The N-H stretching vibrations of the primary and secondary amide groups typically appear as a broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibrations are also prominent, with two distinct bands expected: one for the benzoyl carbonyl group around 1680-1700 cm⁻¹ and another for the urea carbonyl group at a slightly lower wavenumber, typically 1640-1660 cm⁻¹, due to resonance. docbrown.info The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring appear in the 1450-1600 cm⁻¹ region. docbrown.info The C-N stretching vibrations are typically found in the 1200-1400 cm⁻¹ range. docbrown.info The presence of the bromine atom can be inferred from a C-Br stretching vibration in the fingerprint region, usually below 700 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the molecule are often more intense in the Raman spectrum. For N-(o-bromobenzoyl)urea, the symmetric C-N stretching vibration of the urea moiety is expected to be a strong band, often observed around 1000 cm⁻¹. azom.com The aromatic ring vibrations also give rise to characteristic Raman signals.
Table 3: Characteristic IR and Raman Vibrational Frequencies for N-(o-bromobenzoyl)urea
| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H | Stretching | 3200-3400 | 3200-3400 |
| C-H (aromatic) | Stretching | >3000 | >3000 |
| C=O (benzoyl) | Stretching | 1680-1700 | 1680-1700 |
| C=O (urea) | Stretching | 1640-1660 | 1640-1660 |
| C=C (aromatic) | Stretching | 1450-1600 | 1450-1600 |
| C-N | Stretching | 1200-1400 | ~1000 (symmetric) |
| C-Br | Stretching | <700 | <700 |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis of N-(o-bromobenzoyl)urea
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For N-(o-bromobenzoyl)urea, techniques such as electrospray ionization (ESI) are commonly employed.
The mass spectrum will show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to the molecular weight of the compound. A key feature in the mass spectrum of N-(o-bromobenzoyl)urea is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks separated by two mass units, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator of the presence of a single bromine atom in the molecule.
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-acylureas involve cleavage of the C-N bonds. nih.gov For N-(o-bromobenzoyl)urea, characteristic fragment ions would correspond to the o-bromobenzoyl cation and the urea moiety. The observation of a fragment ion at m/z 183/185, corresponding to the o-bromobenzoyl group, would be a strong piece of evidence for the proposed structure.
Table 4: Predicted Mass Spectrometry Data for N-(o-bromobenzoyl)urea
| Ion | Predicted m/z | Description |
| [M]⁺ | 242/244 | Molecular ion |
| [M+H]⁺ | 243/245 | Protonated molecular ion |
| [o-BrC₆H₄CO]⁺ | 183/185 | o-Bromobenzoyl cation |
| [H₂NCONH₂]⁺ | 60 | Urea fragment |
Advanced Chromatographic Methods for Purity Assessment and Separation of N-(o-bromobenzoyl)urea
Advanced chromatographic techniques are indispensable for assessing the purity of N-(o-bromobenzoyl)urea and for its separation from reaction byproducts or starting materials.
High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used technique for the purity determination of non-volatile organic compounds. For N-(o-bromobenzoyl)urea, a reversed-phase HPLC method would be suitable. This typically involves a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, as the benzoyl group provides a strong chromophore. The purity of the compound is determined by integrating the peak area of the main component relative to the total peak area of all components in the chromatogram.
Gas Chromatography (GC): While less common for acylureas due to their relatively low volatility and potential for thermal decomposition, GC can be employed if the compound is sufficiently stable or can be derivatized to increase its volatility. A capillary column with a non-polar or medium-polarity stationary phase would be appropriate. Detection can be performed using a flame ionization detector (FID) or, for more definitive identification, a mass spectrometer (GC-MS).
The choice of chromatographic method and conditions will depend on the specific requirements of the analysis, such as the need for high-resolution separation or compatibility with mass spectrometry.
Table 5: Typical HPLC Conditions for the Analysis of N-(o-bromobenzoyl)urea
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Lack of Specific Research Data on N-(o-bromobenzoyl)urea in Advanced Materials Science
Following a comprehensive review of scientific literature and research databases, it has been determined that there is a notable absence of specific, in-depth research concerning the chemical compound Urea, (o-bromobenzoyl)- (also known as N-(o-bromobenzoyl)urea) within the specified domains of advanced materials science.
Consequently, it is not possible to provide a detailed, data-driven article on the following requested topics, as there is insufficient specific research and data concerning N-(o-bromobenzoyl)urea for:
N O Bromobenzoyl Urea in Advanced Materials Science: Beyond Traditional Applications
Potential in Nanomaterials and Surface Chemistry:There are no available studies on the application of N-(o-bromobenzoyl)urea in the synthesis of nanomaterials or for the functionalization of surfaces.
The general chemical properties of N-(o-bromobenzoyl)urea, such as its capacity for hydrogen bonding via the urea (B33335) group and potential for halogen bonding due to the bromine substituent, suggest theoretical possibilities for its use in constructing supramolecular assemblies relevant to materials science. However, without dedicated research and empirical data, any discussion of its role in the highly specific areas outlined in the request would be purely speculative.
Therefore, a scientifically accurate and thorough article with detailed research findings and data tables on "" cannot be generated at this time due to the lack of primary research in this specific area.
Future Perspectives and Emerging Research Avenues for N O Bromobenzoyl Urea
Untapped Synthetic Methodologies and Catalytic Transformations of N-(o-bromobenzoyl)urea
The future synthesis and functionalization of N-(o-bromobenzoyl)urea can evolve beyond classical methods by exploring untapped catalytic transformations that leverage its unique ortho-bromine substituent.
Standard synthesis of related N-acyl ureas, such as 1-(4-bromobenzoyl)-1,3-dicyclohexylurea, involves the reaction of the corresponding carboxylic acid (e.g., 4-bromobenzoic acid) with a carbodiimide (B86325) like N,N′-dicyclohexylcarbodiimide (DCC). nih.govacs.org This reaction proceeds through an O-acylisourea intermediate which then undergoes an intramolecular rearrangement to form the final N-acyl urea (B33335) product. nih.gov This established methodology is directly applicable to the synthesis of N-(o-bromobenzoyl)urea from o-bromobenzoic acid.
The key untapped potential lies in using the ortho-bromo group as a versatile handle for post-synthesis modification via catalytic cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling, have been successfully employed on the para-isomer to synthesize a series of novel 1-(4-arylbenzoyl)-1,3-dicyclohexylurea derivatives. nih.govacs.org Applying this strategy to N-(o-bromobenzoyl)urea could generate a diverse library of biaryl and heteroaryl derivatives with unique steric and electronic properties conferred by the ortho-linkage.
Future research could focus on exploring a range of catalytic systems for this transformation, including advanced palladium catalysts, to optimize reaction conditions and expand the scope of accessible derivatives.
| Catalytic Reaction | Proposed Reactants for N-(o-bromobenzoyl)urea | Potential Product Class | Reference Methodology |
| Suzuki-Miyaura Coupling | Aryl/heteroaryl boronic acids | o-(Aryl/heteroaryl)benzoyl ureas | nih.govacs.org |
| Sonogashira Coupling | Terminal alkynes | o-(Alkynyl)benzoyl ureas | General Pd-catalyzed methods |
| Buchwald-Hartwig Amination | Amines, amides | o-(Amino/Amido)benzoyl ureas | General Pd-catalyzed methods |
| Heck Coupling | Alkenes | o-(Alkenyl)benzoyl ureas | General Pd-catalyzed methods |
Exploration of Novel Supramolecular Architectures Incorporating N-(o-bromobenzoyl)urea
The urea functional group is a powerful motif in supramolecular chemistry and crystal engineering due to its ability to form robust and directional N–H···O=C hydrogen bonds. nih.gov In the crystal structure of a related compound, N-(4-Bromobenzoyl)-N,N′-dicyclohexylurea, molecules are linked into one-dimensional chains through these intermolecular hydrogen bonds. nih.gov This demonstrates the inherent capacity of the acylurea core to direct self-assembly into ordered structures.
For N-(o-bromobenzoyl)urea, the placement of the bromine atom at the ortho position introduces significant steric and electronic factors that could lead to novel supramolecular architectures distinct from its meta- and para-isomers. Future research should focus on the crystallographic analysis of N-(o-bromobenzoyl)urea and its derivatives to explore these possibilities.
Key research questions include:
Influence of Steric Hindrance: How does the bulky ortho-bromo group affect the typical hydrogen-bonding patterns observed in other acylureas? It could disrupt chain formation or promote more complex three-dimensional networks.
Halogen Bonding: Can the bromine atom participate in halogen bonding (C–Br···O or C–Br···N interactions) as a secondary structure-directing force alongside the primary urea hydrogen bonds?
Polymorphism: Does N-(o-bromobenzoyl)urea exhibit polymorphism, where different crystal packing arrangements could be accessed by varying crystallization conditions?
The exploration of these architectures is fundamental, as the solid-state arrangement of molecules governs critical material properties. The principles of urea-based self-assembly are well-established and provide a strong foundation for designing new materials, such as anion-tunable supramolecular gels and functional crystalline solids. rsc.org
Advanced Computational Modeling for Rational Design of N-(o-bromobenzoyl)urea Derivatives
Advanced computational chemistry offers a powerful toolkit for predicting the properties of N-(o-bromobenzoyl)urea derivatives, thereby guiding synthetic efforts and enabling rational design. nih.gov Density Functional Theory (DFT) calculations, successfully applied to para-bromobenzoyl urea derivatives, can elucidate key electronic and structural properties. nih.govacs.org
Future computational studies on N-(o-bromobenzoyl)urea should target several key areas:
Electronic Structure Analysis: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can predict the molecule's reactivity and electronic transition properties. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. acs.org
Molecular Electrostatic Potential (MESP) Mapping: MESP maps are invaluable for visualizing the charge distribution on the molecule's surface. nih.govacs.org For acylureas, these maps typically show electron-rich negative potential over the carbonyl oxygen atoms, identifying them as sites for electrophilic attack, and electron-deficient positive potential over the N-H protons, highlighting their role as hydrogen bond donors. nih.gov MESP analysis of N-(o-bromobenzoyl)urea would clarify how the ortho-bromo group electronically perturbs this landscape.
Conformational Analysis: The rotational barrier around the aryl-carbonyl and carbonyl-urea bonds will be influenced by the steric bulk of the ortho-bromo substituent. Computational modeling can predict the most stable conformers in the gas phase and in solution, which is crucial for understanding its interaction with biological targets or its self-assembly behavior.
Prediction of Material Properties: Computational methods can be used to predict properties relevant to materials science, such as hyperpolarizability for nonlinear optical (NLO) applications, a property that has been investigated for derivatives of the para-isomer. acs.org
| Computational Method | Predicted Property | Application in Rational Design | Reference Methodology |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies | Confirmation of molecular structure | nih.gov |
| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap | Prediction of chemical reactivity and stability | nih.govacs.org |
| Molecular Electrostatic Potential (MESP) | Electron density and reactive sites | Understanding intermolecular interactions and reaction mechanisms | nih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra, hyperpolarizability | Design of molecules with specific optical or NLO properties | acs.org |
Interdisciplinary Research with N-(o-bromobenzoyl)urea as a Chemical Building Block
The true potential of N-(o-bromobenzoyl)urea lies in its application as a versatile chemical building block for interdisciplinary research. researchgate.net The combination of a robust hydrogen-bonding unit and a synthetically versatile ortho-haloaryl group opens doors to applications in medicinal chemistry, materials science, and sensor technology.
Medicinal Chemistry: The urea motif is a common feature in many biologically active compounds. The N-(o-bromobenzoyl)urea scaffold could be elaborated via the catalytic methods described in section 11.1 to generate libraries of compounds for screening against various biological targets. The ortho-substitution pattern provides a unique structural basis compared to more commonly explored para-substituted analogues.
Materials Science: Aryl urea derivatives have been investigated for their nonlinear optical (NLO) properties, which are important for applications in telecommunications and data processing. acs.org The rational design of N-(o-bromobenzoyl)urea derivatives, guided by computational modeling, could lead to new materials with enhanced NLO responses. Furthermore, the self-assembly properties of the urea core could be harnessed to create ordered materials like liquid crystals or organic semiconductors.
Anion Recognition and Sensing: The N-H protons of the urea group are effective hydrogen bond donors for anionic species. nih.gov This property has been widely used to design receptors and fluorescent probes for anions. Future work could involve incorporating N-(o-bromobenzoyl)urea into larger molecular systems designed to selectively bind and signal the presence of specific anions.
The strategic position of the bromine atom allows for its use as a synthetic handle to covalently link the molecule to polymers, surfaces, or other molecular frameworks, further broadening its interdisciplinary utility.
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for the initial characterization of urea, (o-bromobenzoyl)-, and how should they be validated?
- Methodological Answer : Begin with spectroscopic techniques (e.g., H/C NMR, IR) to confirm structural integrity. Validate results by cross-referencing with literature-reported spectral data for analogous ureas . For purity assessment, employ HPLC or GC-MS coupled with elemental analysis. Ensure reproducibility by replicating synthesis and characterization under controlled conditions (e.g., inert atmosphere, standardized solvent systems) .
Q. How can a literature review be structured to identify knowledge gaps in the synthesis and reactivity of urea, (o-bromobenzoyl)-?
- Methodological Answer : Conduct a systematic review using databases like SciFinder or Reaxys, filtering for peer-reviewed articles on brominated benzoyl ureas. Apply the PICO framework (Population: compound class; Intervention: synthetic routes; Comparison: yield/efficiency; Outcome: reactivity trends) to categorize findings. Highlight gaps such as unexplored solvent systems or catalytic mechanisms .
Q. What foundational steps should guide the design of experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer : Adopt a pre-test/post-test control group design. Prepare buffered solutions (pH 1–13) and monitor degradation via UV-Vis spectroscopy or LC-MS at timed intervals. Include controls (e.g., unmodified urea) and triplicate trials to ensure statistical validity. Use Arrhenius plots to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected coupling patterns in NMR) for urea, (o-bromobenzoyl)-?
- Methodological Answer : Re-examine sample preparation (e.g., deuteration efficiency, solvent purity) and instrument calibration. Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare computational predictions (DFT-based NMR chemical shift calculations) with empirical data to identify conformational anomalies . If discrepancies persist, collaborate with independent labs for cross-validation .
Q. What strategies are effective in integrating computational modeling (e.g., DFT, MD) with experimental data to predict the compound’s reactivity?
- Methodological Answer : Use DFT to calculate transition states for hydrolysis or nucleophilic substitution reactions. Validate models by correlating activation energies with experimental kinetic studies (e.g., Eyring plots). Employ molecular dynamics simulations to explore solvent effects and hydrogen-bonding interactions, then compare with empirical solvatochromic data .
Q. How can systematic reviews address conflicting findings in the catalytic applications of urea, (o-bromobenzoyl)-?
- Methodological Answer : Apply PRISMA guidelines to screen studies, prioritizing peer-reviewed journals. Use meta-analysis to quantify effect sizes (e.g., catalytic efficiency across studies) and identify moderators (e.g., reaction temperature, ligand design). Highlight methodological inconsistencies (e.g., unaccounted moisture sensitivity) as potential sources of divergence .
Q. What frameworks ensure reproducibility and FAIR compliance (Findable, Accessible, Interoperable, Reusable) for data generated in studies on this compound?
- Methodological Answer : Deposit raw spectral data in repositories like Chemotion or Zenodo with standardized metadata (e.g., instrument parameters, calibration details). Use electronic lab notebooks (ELNs) to document synthesis protocols verbatim. Adopt IUPAC nomenclature and SMILES notations for interoperability .
Q. How can mixed-methods approaches (qualitative + quantitative) enhance mechanistic studies of urea, (o-bromobenzoyl)-’s interactions with biological targets?
- Methodological Answer : Combine SPR (surface plasmon resonance) for binding affinity quantification with molecular docking simulations to propose interaction sites. Validate hypotheses via site-directed mutagenesis in enzyme assays. Triangulate findings using isothermal titration calorimetry (ITC) for thermodynamic profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
